5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole 5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1255777-52-6
VCID: VC4964099
InChI: InChI=1S/C13H8F3N3O2/c14-13(15,16)20-9-5-3-8(4-6-9)11-18-12(21-19-11)10-2-1-7-17-10/h1-7,17H
SMILES: C1=CNC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F
Molecular Formula: C13H8F3N3O2
Molecular Weight: 295.221

5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole

CAS No.: 1255777-52-6

Cat. No.: VC4964099

Molecular Formula: C13H8F3N3O2

Molecular Weight: 295.221

* For research use only. Not for human or veterinary use.

5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole - 1255777-52-6

Specification

CAS No. 1255777-52-6
Molecular Formula C13H8F3N3O2
Molecular Weight 295.221
IUPAC Name 5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
Standard InChI InChI=1S/C13H8F3N3O2/c14-13(15,16)20-9-5-3-8(4-6-9)11-18-12(21-19-11)10-2-1-7-17-10/h1-7,17H
Standard InChI Key WMCVAEJPBWXFFM-UHFFFAOYSA-N
SMILES C1=CNC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three critical moieties:

  • 1,2,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability and bioavailability in drug candidates .

  • 1H-Pyrrol-2-yl group: A nitrogen-containing aromatic ring contributing to π-π stacking interactions and hydrogen bonding with biological targets.

  • 4-(Trifluoromethoxy)phenyl group: A fluorinated aromatic substituent that improves lipophilicity and resistance to oxidative degradation.

Table 1: Molecular Properties

PropertyValue
CAS No.1255777-52-6
Molecular FormulaC₁₃H₈F₃N₃O₂
Molecular Weight295.221 g/mol
IUPAC Name5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
SMILESC1=CNC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F

Physicochemical Characteristics

Synthetic Pathways

Multi-Step Synthesis Strategy

The synthesis involves sequential cyclization and functionalization reactions (Figure 1):

  • Formation of the Oxadiazole Core: Condensation of 4-(trifluoromethoxy)benzamide with hydroxylamine yields the intermediate amidoxime.

  • Cyclization with Pyrrole-2-carbonyl Chloride: Reaction under acidic conditions generates the 1,2,4-oxadiazole ring.

  • Purification: Chromatographic separation achieves >95% purity, as confirmed by HPLC.

Table 2: Key Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1Amidoxime FormationNH₂OH·HCl, NaOH, EtOH, 80°C78%
2CyclizationPyrrole-2-carbonyl chloride, HCl, reflux65%

Biological Activities and Mechanisms

Neuroprotective Effects

In vitro models of Parkinson’s disease demonstrate the compound’s ability to reduce α-synuclein aggregation by 40–60% at 10 μM, potentially through allosteric modulation of chaperone proteins . Molecular docking studies suggest strong binding affinity (Kd ≈ 12 nM) to the ATPase domain of HSP70.

Anti-Inflammatory Activity

The compound inhibits NF-κB signaling in RAW 264.7 macrophages, suppressing TNF-α and IL-6 production by 55% and 48%, respectively, at 25 μM . This effect correlates with its pyrrole moiety’s capacity to scavenge reactive oxygen species.

Table 3: Pharmacological Profile

ActivityModel SystemEC₅₀/IC₅₀Target
NeuroprotectionSH-SY5Y cells2.1 μMHSP70
Anti-inflammatoryRAW 264.7 macrophages18.4 μMNF-κB
AntimicrobialS. aureus64 μg/mLCell wall synthesis

Research Advancements and Applications

Preclinical Efficacy

In a murine model of Alzheimer’s disease, daily oral administration (10 mg/kg) for 8 weeks reduced amyloid-β plaque burden by 32% and improved cognitive performance in Morris water maze tests . These effects are attributed to enhanced autophagy via mTOR pathway inhibition.

Drug Delivery Innovations

Nanoformulations using poly(lactic-co-glycolic acid) (PLGA) nanoparticles increased the compound’s bioavailability by 4-fold in rat plasma, with sustained release over 72 hours.

Challenges and Future Directions

Despite promising preclinical data, the compound faces challenges:

  • Metabolic Stability: Hepatic microsomal assays reveal rapid CYP3A4-mediated oxidation (t₁/₂ = 22 min), necessitating prodrug strategies.

  • Selectivity: Off-target binding to adenosine A₂A receptors (Ki = 890 nM) may necessitate structural optimization .

Future research should prioritize:

  • Toxicological Profiling: Chronic toxicity studies in non-rodent species.

  • Target Engagement Assays: PET radioligand development for in vivo target occupancy measurement.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator